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Application Notes
Introduction to Chain-Termination Sequencing
The cornerstone of Sanger sequencing, a method that has been a gold standard in genomics

for decades, is the use of dideoxynucleoside triphosphates (ddNTPs).[1][2] These molecules,

which include ddATP, ddGTP, ddCTP, and ddTTP, are structural analogs of the natural

deoxynucleoside triphosphates (dNTPs) used in DNA synthesis. The critical difference is the

absence of a 3'-hydroxyl group on the deoxyribose sugar of ddNTPs.[3][4] When a DNA

polymerase incorporates a ddNTP into a growing DNA strand, the lack of this 3'-OH group

prevents the formation of a phosphodiester bond with the next incoming nucleotide, thereby

terminating the elongation of the DNA chain.[5][6]

In standard DNA sequencing, four separate reactions are typically set up, each containing the

DNA template, a primer, DNA polymerase, all four dNTPs, and a small amount of one of the

four ddNTPs (ddATP, ddGTP, ddCTP, or ddTTP).[1] This results in a collection of DNA

fragments of varying lengths, each ending with a specific ddNTP. These fragments are then

separated by size using gel electrophoresis to determine the sequence of the original DNA

template.[5][6]

The Specificity of ddUTP in Viral Genome Sequencing
The use of 2',3'-dideoxyuridine triphosphate (ddUTP) in viral genome sequencing is not a

standard laboratory practice. This is because DNA, the molecule being synthesized during
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sequencing, contains thymine (T), not uracil (U). Uracil is a component of RNA. Therefore, the

chain-terminating analog used in DNA sequencing to terminate synthesis opposite an adenine

(A) in the template is ddTTP.

However, the concept of using ddUTP becomes relevant in the context of RNA viruses, whose

genetic material is RNA. To sequence these viruses using the Sanger method, a preliminary

step of reverse transcription is required to convert the viral RNA into complementary DNA

(cDNA). This cDNA then serves as the template for traditional Sanger sequencing.

The theoretical application of ddUTP would be to act as a chain terminator during the reverse

transcription step itself. A reverse transcriptase, the enzyme that synthesizes DNA from an RNA

template, could potentially incorporate ddUTP opposite an adenine base in the viral RNA

genome. This would generate a set of cDNA fragments of different lengths, which could then be

analyzed.

Challenges and Alternative Applications
The primary challenge to the direct use of ddUTP in sequencing is the substrate specificity of

reverse transcriptases. Most reverse transcriptases have evolved to efficiently incorporate

dNTPs to synthesize DNA and have a strong preference for dTTP over dUTP. While some

reverse transcriptases may incorporate dUTP to some extent, their efficiency and fidelity with

ddUTP are not well-characterized for sequencing purposes and are likely to be significantly

lower than with ddTTP.

A more established and highly relevant application of uridine-based chain termination in

virology is in the development of antiviral therapeutics. Several potent antiviral drugs are

nucleoside analogs that, once converted to their triphosphate form within a host cell, act as

chain terminators for viral RNA-dependent RNA polymerases (RdRps).[7][8] A prominent

example is Sofosbuvir, a uridine nucleotide analog used to treat Hepatitis C virus (HCV)

infection.[8][9] Its active form, 2'-deoxy-2'-α-fluoro-β-C-methyluridine-5'-triphosphate, is

incorporated by the HCV RdRp into the growing viral RNA strand, leading to chain termination

and inhibition of viral replication.[8][9]
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Table 1: Fidelity of Ty1 Reverse Transcriptase (A
Representative Retroviral RT)
This table illustrates the baseline fidelity of a reverse transcriptase, showing the frequency of

misincorporation of standard dNTPs. The efficiency of incorporating an analog like ddUTP
would be a critical factor in its potential use.

Template Base Incorrect dNTP Mispair Formed
Misincorporation
Frequency (finc)

A dATP At:A 0.45 x 10-5

C dATP Ct:A 6.27 x 10-5

G dGTP Gt:G Very Low Efficiency

T dTTP Tt:T Very Low Efficiency

(Data adapted from

studies on the fidelity

of Ty1 reverse

transcriptase)[10]

Table 2: Uridine Analog Chain Terminators as Antiviral
Agents
This table summarizes key examples of uridine analogs that function as chain terminators for

viral polymerases, a significant application in drug development.
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Antiviral Agent
(Prodrug)

Active
Triphosphate
Form

Target Virus
Viral
Polymerase
Targeted

Mechanism of
Action

Sofosbuvir 2'F-2'C-Me-UTP
Hepatitis C Virus

(HCV)
NS5B RdRp

Chain

Termination

Mericitabine
2'F-2'C-Me-

CTP/UTP

Hepatitis C Virus

(HCV)
NS5B RdRp

Chain

Termination

2'-C-Methyl-

uridine
2'-C-Methyl-UTP

Hepatitis C Virus

(HCV)
NS5B RdRp

Chain

Termination

Remdesivir

(Adenosine

analog)

Remdesivir-TP
SARS-CoV-2,

Ebola Virus
RdRp

Delayed Chain

Termination

(Information

compiled from

various sources

on antiviral

mechanisms)[7]

[8][11]

Experimental Protocols
Protocol: Sanger Sequencing of Viral RNA using a
Modified Chain-Termination Reverse Transcription
Approach
This protocol describes the steps for sequencing a viral RNA genome. It includes a hypothetical

modification to use ddUTP for chain termination during reverse transcription, presented

alongside the standard method using ddTTP for comparison and validation.

Objective: To determine the nucleotide sequence of a specific region of a viral RNA genome.

Materials:

Viral RNA extract
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Gene-specific primer (GSP) for reverse transcription

Reverse Transcriptase (e.g., M-MLV RT)

dNTP mix (dATP, dGTP, dCTP, dTTP)

ddNTPs (ddATP, ddGTP, ddCTP, ddTTP, and ddUTP)

PCR reagents (Taq polymerase, forward and reverse primers for the target cDNA region)

Nuclease-free water

Thermal cycler

Gel electrophoresis equipment

Sanger sequencing analyzer

Procedure:

Part 1: Chain-Termination Reverse Transcription (RT)

Primer Annealing:

In five separate, labeled PCR tubes, combine 1-5 µg of viral RNA and 1 µl of the 10 µM

gene-specific primer.

Add nuclease-free water to a final volume of 10 µl.

Heat the mixture to 65°C for 5 minutes, then place immediately on ice for at least 1 minute

to anneal the primer to the RNA template.

Preparation of RT Master Mixes:

Prepare a master mix containing the following per reaction:

4 µl 5X Reaction Buffer

1 µl 10 mM dNTP mix
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1 µl Reverse Transcriptase

2 µl Nuclease-free water

Aliquot this master mix into the five tubes from step 1.

Addition of Dideoxynucleotides:

To each of the five tubes, add 1 µl of the respective 100 µM ddNTP solution:

Tube A: ddATP

Tube G: ddGTP

Tube C: ddCTP

Tube T (Standard): ddTTP

Tube U (Experimental): ddUTP

Reverse Transcription Reaction:

Incubate the reaction tubes at 42°C for 50 minutes to allow for cDNA synthesis and chain

termination.

Inactivate the reverse transcriptase by heating to 70°C for 15 minutes. The resulting

products are chain-terminated cDNAs.

Part 2: PCR Amplification of cDNA (for standard sequencing)

Note: This part of the protocol is for the standard workflow where the full-length cDNA is first

amplified and then sequenced.

Prepare a standard reverse transcription reaction without any ddNTPs to generate full-length

cDNA.

Set up the PCR reaction:

5 µl of the full-length cDNA product
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25 µl of 2X PCR Master Mix

1 µl of 10 µM Forward Primer

1 µl of 10 µM Reverse Primer

18 µl of Nuclease-free water

Perform PCR with appropriate cycling conditions for your target.

Purify the PCR product to remove primers and dNTPs.

Part 3: Sanger Sequencing and Analysis

For the standard method: The purified PCR product from Part 2 is sent for standard Sanger

sequencing using ddNTPs.

For the modified RT method: The chain-terminated cDNA fragments from Part 1 are

analyzed.

The products from each of the five reactions (A, G, C, T, and U) are run in separate lanes

on a high-resolution polyacrylamide gel.

The gel is imaged, and the sequence is read from bottom to top, based on the lane in

which each band appears. The "U" lane would indicate the positions of adenine bases in

the original RNA template.

Visualizations
Mechanism of Chain Termination during Reverse
Transcription
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Elongation

Chain Termination

Viral RNA Template
5'-...G C A U G...-3'

Growing cDNA Strand
3'-...C G T-OH...-5'

Incoming dATP  RT incorporates dATP
(Elongation continues)

Viral RNA Template
5'-...G C A U G...-3'

Terminated cDNA Strand
3'-...C G T A-H...-5'

Incoming ddATP  RT incorporates ddATP
(Elongation stops)

Click to download full resolution via product page

Caption: Mechanism of cDNA chain termination by a dideoxynucleotide.

Experimental Workflow for Viral RNA Sequencing
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1. Viral RNA Extraction

2. Reverse Transcription (RT)
(Viral RNA -> cDNA)

3. PCR Amplification of cDNA

4. Purification of PCR Product

5. Sanger Sequencing Reaction
(Cycle Sequencing with ddNTPs)

6. Capillary Electrophoresis

7. Data Analysis
(Sequence Generation)

Click to download full resolution via product page

Caption: Standard workflow for Sanger sequencing of a viral RNA genome.

Logical Relationship: Standard vs. Modified Sequencing
Caption: Comparison of sequencing approaches for DNA and RNA templates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1217953?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217953?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

